Home > Products > Screening Compounds P133569 > 4-{[4-phenyl-1-(phenylsulfonyl)-4-piperidinyl]carbonyl}morpholine
4-{[4-phenyl-1-(phenylsulfonyl)-4-piperidinyl]carbonyl}morpholine -

4-{[4-phenyl-1-(phenylsulfonyl)-4-piperidinyl]carbonyl}morpholine

Catalog Number: EVT-3642688
CAS Number:
Molecular Formula: C22H26N2O4S
Molecular Weight: 414.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-(3-chloro)-2-(2-oxido)-(4-substituted phenyl)-ureido-benzo[d][1,3,2]dioxaphosphol-5-yl-4-oxoazetidin-1yl)thiophene-2- carboxamides (9a-f)

Compound Description: This series of compounds, denoted as 9a-f, features a thiophene-2-carboxamide group linked to a substituted azetidinone ring. These compounds were synthesized and investigated for their antimicrobial activity, alongside docking studies to understand their potential interactions with biological targets [].

Ethyl (2‐methyl‐1‐phenylsulfonyl‐1H‐indole‐3‐carbonyl)acetate

Compound Description: This indole derivative contains a phenylsulfonyl group at the 1-position of the indole ring, a methyl group at the 2-position, and an ethyl acetate group attached to the carbonyl group at the 3-position []. The crystal structure of this compound has been reported.

1-[(1-substituted-4-piperidinyl)methyl]-4-piperidine derivatives

Compound Description: This group of compounds features a central piperidine ring with various substitutions. The key structural motif is the presence of a piperidine ring linked to another piperidine ring via a methylene bridge []. They exhibit agonistic activity towards serotonin receptors-4.

5-amino-1-(4-methylphenylsulfonyl)-4-pyrazolin-3-one

Compound Description: This compound is a pyrazolinone derivative that contains a methylphenylsulfonyl group at the 1-position and an amino group at the 5-position []. The crystal structure of this compound, crystallized as its NH tautomer, has been described and compared to its 1-phenylsulfonyl analog.

Ethyl 4-(4-Florophenyl)-6-phenyl-2-substituted-3-pyridinecarboxylates

Compound Description: This series comprises three substituted pyridinecarboxylates, each with variations at the 2-position of the pyridine ring: bromo (I), morpholinyl (II), and piperidinyl (III) []. The crystal structures of these compounds have been determined.

4-Chloro-2-(morpholine-4-carbonyl)phenyl 4′-methoxybenzoate

Compound Description: This 5-chlorosalicylic acid derivative incorporates a morpholine moiety []. The crystal structure reveals the spatial arrangement of the molecule, highlighting the dihedral angles between the aromatic rings and the morpholine ring.

3-(4-(Substituted) 2-Morpholino-4-yl-4-phenyl-thiazole-5-carbonyl)-1-benzopyran-2-one

Compound Description: This group of compounds combines coumarin and thiazole moieties, incorporating a morpholine ring fused to the thiazole []. The researchers aimed to investigate the biological activity of these compounds, particularly focusing on their antibacterial and antiplatelet properties.

Compound Description: This compound is a N-phenyl-substituted morpholine adduct of C60 fullerene []. This compound was successfully synthesized, demonstrating the feasibility of attaching a morpholine derivative to a fullerene cage.

(Z)-2-[(1-Phenylsulfonyl-1H-indol-3-yl)methylene]-1-azabicyclo[2.2.2]octan-3-one semicarbazone

Compound Description: This compound is characterized by an indole system linked to an azabicyclic ring through an olefinic bond []. The crystal structure analysis confirms the Z geometry of the olefinic bond and reveals the presence of a phenylsulfonyl group attached to the indole moiety.

(2E, 6E)-2-({4-hydroxy-3-[morpholin-4-yl-)methyl]phenyl}methylidene)-6-(phenylmethylidene)cyclohexan-1-one

Compound Description: This compound is a morpholine Mannich base derived from an asymmetrical mono-carbonyl analog of curcumin (AMAC) []. This compound, along with its analogs, was synthesized and evaluated for its antioxidant and anti-inflammatory activities.

4-(substituted ethanoyl) amino-3-mercapto-5-(4-methoxy) phenyl-1,2,4-triazoles

Compound Description: This series of compounds is based on a 1,2,4-triazole core with various substitutions at the 4-position []. They were synthesized and evaluated for their anti-inflammatory and antinociceptive properties.

4-phenyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline derivatives

Compound Description: This group of compounds is based on a 4-phenyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline scaffold and was investigated for potential use in treating infertility []. The compounds feature a variety of substituents, aiming to understand their effects on biological activity.

Compound Description: This set includes four newly synthesized sulfonamides: 2-(phenylsulfonyl) hydrazine carbothioamide (TSBS-1), N, 2-bis phenyl hydrazine carbothioamide (TSBS-2), aminocarbonyl benzene sulfonamide (UBS-1), and N, N’-carbonyl dibenzene sulfonamide (UBS-2) []. These were studied for their effects on soil microbial populations and respiration.

trans-3-[4-(4-Fluorobenzoyl)piperidinyl]-2-hydroxy-1,2,3,4-tetrahydronaphthalene (28b)

Compound Description: This compound, part of a series, was designed as a selective inhibitor of the vesicular acetylcholine transporter (VAChT) []. It exhibits high affinity for VAChT and good selectivity over sigma receptors.

trans-3-[4-(5-Iodothienylcarbonyl)piperidinyl]-2-hydroxy-1,2,3,4-tetrahydronaphthalene (28h)

Compound Description: Similar to compound 28b, this compound is also a potent VAChT inhibitor with high selectivity over sigma receptors []. Its structure features a halogenated thienylcarbonyl group linked to a piperidinyl moiety.

5-amino-3-[4-(p-fluorobenzoyl)piperidinyl]-2-hydroxy-1,2,3,4,-tetrahydronaphthalene (30b)

Compound Description: This compound shares the core structure of compounds 28b and 28h, also exhibiting potent VAChT inhibitory activity []. It incorporates a fluorinated benzoyl group attached to the piperidinyl ring, further highlighting the exploration of halogenated derivatives in this series.

[6-hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-2-(4-hydroxyphenyl)]b enzo[b]thiophene hydrochloride (4c)

Compound Description: This compound represents a novel selective estrogen receptor modulator (SERM) with potent antagonist activity against estrogen in uterine tissue and human mammary cancer cells []. Its structure features a benzothiophene core with various substituents, including a piperidinyl group linked to a phenoxy moiety.

3-(morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-one

Compound Description: This compound consists of a morpholine ring attached to a phenyl-pyridinyl-propanone backbone []. The crystal structure analysis provides insights into the spatial arrangement of the molecule.

4-{[4-({(3R)-1-Butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenyl]oxy}benzoic acid hydrochloride (873140)

Compound Description: This compound is a potent and selective allosteric antagonist of the CCR5 receptor []. It exhibits a unique mechanism of action, effectively blocking CCR5 activation and inhibiting HIV-1 entry.

N-phenyl-1-[(tert-butylamino)carbonyl]methyl 3-[(3-phenylsulfonyl-[1,2,5]oxadiazol-4-yl N2-oxide)oxy]benzoate (4k)

Compound Description: This compound is part of a library of nitric oxide-releasing compounds synthesized via green multicomponent reactions []. It demonstrated potent antiproliferative activity against a panel of human solid tumor cell lines.

N-[1-(tert-Butylaminocarbonyl)-1-phenylmethyl]-N-(4-methylphenyl)-3-(3-phenylsulfonyl-[1,2,5]oxadiazol-4-yl N2-oxide)oxyphenyl carboxamide (6d)

Compound Description: This compound, alongside compound 4k, was identified as one of the most potent antiproliferative agents within the synthesized library []. Its structure features a phenylsulfonyl group linked to an oxadiazole ring and a carboxamide moiety, highlighting the diversity of substituents incorporated into the library design.

3-[(4-chlorophenyl)sulfonyl]-1-(4-chlorophenyl)-imidazolidine-2,4-dione (29)

Compound Description: This compound is a derivative of 3-(phenylsulfonyl)-1-phenylimidazolidine-2,4-dione, a novel class of nonpeptide inhibitors of human heart chymase []. It displays potent inhibitory activity against chymase.

3-nitro-N-(4-phenoxyphenyl) benzamide (ICA-105574)

Compound Description: This compound acts as a potent activator of the human ether-à-go-go-related gene (hERG) potassium channel []. It primarily exerts its effect by removing channel inactivation, thereby increasing hERG current amplitudes.

N-[4-[[1-[2-(6-methyl-2-pyridinyl)ethyl]-4-piperidinyl]carbonyl]phenyl]methanesulfonamide dihydrochloride (E-4031)

Compound Description: This compound is a well-known hERG potassium channel blocker []. It binds to the channel's inner pore, inhibiting its activity. E-4031 is widely used as a pharmacological tool to study hERG channel function and is often implicated in drug-induced QT interval prolongation.

BeKm-1

Compound Description: This peptide acts as a potent and selective inhibitor of hERG potassium currents []. Unlike small-molecule hERG blockers that typically access the channel's inner pore, BeKm-1 interacts with extracellular amino acid residues near the channel's external pore region, offering a different mechanism for blocking hERG activity.

Sevoflurane

Compound Description: Sevoflurane is a volatile anesthetic agent commonly used in clinical practice. Studies have shown that sevoflurane inhibits the slowly activating delayed rectifier potassium current (I(Ks)) in guinea pig ventricular cells [].

2-[3-[4-(2-chloro-6-fluoro-phenyl)‐piperidin‐1‐ylmethyl]‐2‐(morpholine‐4‐carbonyl)‐indol‐1‐yl]‐acetamide (NiK-21273)

Compound Description: This compound is a novel nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor antagonist []. It has been proposed as a potential therapeutic agent for Parkinson's disease.

7-Chloro-3,4-dihydro-4,5-dioxo-3-aryl(or-alkyl)-2-thio-2H,5H-pyrano[3,4-2-e]-1,3-oxazines

Compound Description: This series of compounds is derived from the reaction of substituted aromatic isothiocyanates with malonyl chloride [, , ]. The compounds in this series were further reacted with morpholine and ethanol to study their reactivity and degradation products.

4-(5,6-Dimethoxy-2-phthalimidinyl)phenylsulfonyl Hydrazide

Compound Description: This compound is a fluorescent labeling reagent used in HPLC for the determination of aldehydes []. It reacts with aldehydes to form highly fluorescent derivatives, allowing for sensitive detection and quantification.

Morpholin-4-yl (phenyl) methanethione (1)

Compound Description: This compound is a thiobenzamide derivative synthesized via the Willgerodt-Kindler reaction using morpholine and benzaldehyde as starting materials []. The reaction was performed under microwave heating, demonstrating a more efficient and environmentally friendly approach to thioamide synthesis.

Compound Description: This thiobenzamide derivative, analogous to compound 1, was synthesized using 4-(dimethylamino)benzaldehyde and morpholine as starting materials []. Similar to the synthesis of compound 1, the reaction employed microwave heating and montmorillonite K-10 as a catalyst.

4-((1-((1-((4-bromophenyl)methyl)-1H-imidazol-5-yl)methyl)-4-(1-napthalenyl)-1H-pyrrol-3-yl)carbonyl)-(9CI)-morpholine (LB42708)

Compound Description: LB42708 is a selective, nonpeptidic farnesyltransferase inhibitor []. It exhibits antiangiogenic effects by inhibiting Ras-dependent signaling pathways, suppressing VEGF-induced angiogenesis both in vitro and in vivo.

(betaR)-Benzenpropanoic acid, alpha acetyl-beta-[[(2-propen-1-yloxy)carbonyl]amino]-methyl ester

Compound Description: This chiral compound is an intermediate in the synthesis of dihydropyrimidones []. The enantioselective preparation of such compounds is important for developing potential pharmaceuticals.

Compound Description: This compound is a selective melanin-concentrating hormone-1 (MCH1) receptor antagonist []. It has shown promise in preclinical studies for treating overactive bladder syndrome.

N-(piperidinyl)-1-(2,4-dichlorophenyl)-4-methyl-5-(4-pentylphenyl)-1H-pyrazole-3-carboxamide (O-1302)

Compound Description: This compound is a cannabinoid CB1 receptor agonist. Analogs of this compound, particularly those with methoxy or fluorine substitutions on the pentyl chain, were synthesized to develop tracers for medical imaging [].

N-(piperidinyl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716)

Compound Description: SR141716 is a well-known cannabinoid CB1 receptor antagonist []. It serves as a template for developing potential PET ligands for imaging the CB1 receptor in the brain.

threo(trans)-1-aza-5-phenyl[4.4.0]decane (12a)

Compound Description: This compound is a restricted rotational analog (RRA) of methylphenidate (MP), a drug used to treat ADHD []. It exhibits similar binding affinity to the dopamine transporter as MP.

1,3-Bis-(2-hydroxy-5-trifluoromethyl-phenyl)-urea (NS1643)

Compound Description: NS1643 is a diphenylurea compound that acts as an activator of hERG potassium channels []. By enhancing the repolarizing current, NS1643 shortens the action potential duration in cardiac myocytes.

7-chloro-3-(4-chlorophenylsulfonyl) quinazoline-2,4(1H, 3H)-dione (4)

Compound Description: This compound, a derivative of 3-phenylsulfonylquinazoline-2,4-dione, acts as a potent inhibitor of human heart chymase []. Molecular modeling studies provided insights into its interaction with the active site of chymase, revealing key structural features responsible for its inhibitory activity.

Benzamide derivatives

Compound Description: This group encompasses a broad range of compounds containing the benzamide core. The specific benzamide derivatives discussed in the research paper target the inhibition of ABL1, ABL2, and BCR-ABL1 kinases, which are involved in various cellular processes, including cell growth, survival, and differentiation [].

Beta-aminoketones

Compound Description: This class of compounds is characterized by the presence of an amino group at the beta-position relative to a ketone group. The research paper investigates the relationship between the chemical structure of beta-aminoketones and their antimicrobial activity []. The study emphasizes the importance of specific structural features, such as the presence and position of aromatic rings, for conferring optimal antimicrobial activity.

5-[(4-{(3S)-4-[(1R,2R)-2-ethoxy-5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-yl]-3-methylpiperazin-1-yl}-4-methylpiperidin-1-yl)carbonyl]-4,6-dimethylpyrimidine dihydrochloride (INCB9471)

Compound Description: This compound is a potent and specific inhibitor of human CCR5 []. INCB9471 demonstrates non-competitive inhibition of CCR5, and it has shown safety and efficacy in reducing viral load in clinical trials.

1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-[substituted]-3[N-(substituted phenyl amino) carbonyl]quinoline derivatives

Compound Description: This series of quinolone derivatives features various substitutions at the 7-position and aryl amino carbonyl groups at the 3-position []. The research investigates the antimicrobial activity of these synthesized compounds.

Properties

Product Name

4-{[4-phenyl-1-(phenylsulfonyl)-4-piperidinyl]carbonyl}morpholine

IUPAC Name

[1-(benzenesulfonyl)-4-phenylpiperidin-4-yl]-morpholin-4-ylmethanone

Molecular Formula

C22H26N2O4S

Molecular Weight

414.5 g/mol

InChI

InChI=1S/C22H26N2O4S/c25-21(23-15-17-28-18-16-23)22(19-7-3-1-4-8-19)11-13-24(14-12-22)29(26,27)20-9-5-2-6-10-20/h1-10H,11-18H2

InChI Key

WQSXRIRDLHIDDM-UHFFFAOYSA-N

SMILES

C1CN(CCC1(C2=CC=CC=C2)C(=O)N3CCOCC3)S(=O)(=O)C4=CC=CC=C4

Canonical SMILES

C1CN(CCC1(C2=CC=CC=C2)C(=O)N3CCOCC3)S(=O)(=O)C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.